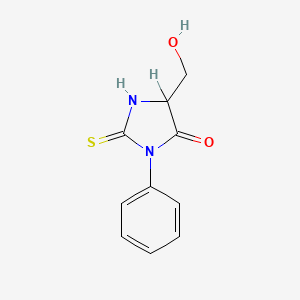PTH-serine
CAS No.: 5789-22-0
Cat. No.: VC3727829
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5789-22-0 |
|---|---|
| Molecular Formula | C10H10N2O2S |
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | 5-(hydroxymethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
| Standard InChI | InChI=1S/C10H10N2O2S/c13-6-8-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5,8,13H,6H2,(H,11,15) |
| Standard InChI Key | HRXXSWPUYDARQL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C(NC2=S)CO |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(NC2=S)CO |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
PTH-serine possesses specific physicochemical properties that facilitate its identification during analytical procedures. The following table outlines the key physical and chemical characteristics of PTH-serine:
| Property | Value |
|---|---|
| CAS Number | 5789-22-0 |
| Molecular Formula | C₁₀H₁₀N₂O₂S |
| Molecular Weight | 222.26400 g/mol |
| Density | 1.46 g/cm³ |
| Boiling Point | 362.5°C at 760 mmHg |
| Flash Point | 173°C |
| LogP | 0.66240 |
| PSA | 84.66000 |
| Index of Refraction | 1.712 |
These properties contribute to PTH-serine's stability and behavior during chromatographic separation and identification procedures .
Structural Features
The structure of PTH-serine consists of a five-membered thiohydantoin ring with a phenyl group attached to one nitrogen atom and a hydroxymethyl group (derived from serine's side chain) attached to the ring carbon. This distinctive structure creates a unique chromatographic profile that allows analysts to distinguish PTH-serine from other PTH-amino acid derivatives during sequencing procedures .
The compound is also known by several synonyms, including:
-
Serine 3-phenylthiohydantoin
-
D,L-serine N-phenylthiohydantoin
-
5-Hydroxymethyl-3-phenyl-2-thioxo-imidazolidin-4-one
Formation and Role in Protein Sequencing
The Edman Degradation Process
PTH-serine is formed as part of the Edman degradation process, which involves several carefully orchestrated chemical reactions. First, phenyl isothiocyanate (PITC, Edman's reagent) reacts with the uncharged N-terminal amino group of a peptide under mildly alkaline conditions. This reaction forms a cyclical phenylthiocarbamoyl derivative. Under subsequent acidic conditions, this derivative is cleaved as a thiazolinone intermediate, which is then extracted into an organic solvent and converted to the more stable PTH-amino acid form through acid treatment .
When serine is the N-terminal amino acid of the peptide being analyzed, the resulting derivative is PTH-serine. This compound can then be identified using chromatography or electrophoresis to determine the identity of the original N-terminal amino acid .
Significance in Sequence Determination
The formation of PTH-serine during Edman degradation represents a critical step in determining the presence and position of serine residues in peptide sequences. After each degradation cycle, the identity of the released PTH-amino acid reveals the identity of the corresponding amino acid in the peptide chain. The ability to accurately identify PTH-serine and distinguish it from other PTH-amino acid derivatives is essential for constructing accurate protein sequences .
Modern automated sequencers can achieve over 99% efficiency per amino acid, allowing for accurate sequencing of peptides containing up to 30 amino acids. The sensitivity of the method is remarkable, requiring only 10-100 picomoles of peptide for the sequencing process .
Analytical Methods for PTH-Serine
Chromatographic Techniques
The identification of PTH-serine typically employs chromatographic separation techniques. High-performance liquid chromatography (HPLC) is the most commonly used method for separating and quantifying PTH-amino acids based on their distinct retention times and absorption characteristics. The hydroxymethyl side chain of PTH-serine gives it unique chromatographic properties compared to other PTH-amino acid derivatives, facilitating its identification .
Modern analytical systems often couple HPLC with mass spectrometry or other detection methods to enhance sensitivity and specificity. These techniques allow for the precise identification of PTH-serine even in complex mixtures or when present in very small quantities .
Automated Sequencing Systems
The automation of Edman degradation revolutionized protein sequencing, with approximately 100 automated devices in use worldwide by 1973. Contemporary automated sequencers continue to utilize the chemical principles of Edman degradation while incorporating advanced detection and data processing capabilities. These systems automate the cycle of adding the Edman reagent, cleaving the N-terminal amino acid, and identifying the resulting PTH-derivative (including PTH-serine) .
Automated systems have significantly improved the efficiency, accuracy, and accessibility of protein sequencing, making it possible to determine the sequences of proteins that were previously difficult to analyze due to limited sample quantities or technical constraints .
Advantages and Limitations in Protein Research
Benefits of PTH-Serine Analysis
The use of PTH-serine in Edman degradation offers several advantages for protein research:
-
The method provides precise identification of serine residues in specific positions within peptide chains.
-
The stability of PTH-serine allows for reliable detection and quantification.
-
The technique preserves the integrity of the remainder of the peptide, allowing for sequential analysis without complete hydrolysis.
-
The method is highly sensitive, requiring minimal amounts of sample material .
These advantages have made PTH-serine analysis via Edman degradation a valuable tool in protein characterization studies, particularly before the widespread adoption of mass spectrometry-based techniques.
Constraints and Challenges
Despite its utility, there are several limitations to the analysis of PTH-serine and the Edman degradation method:
-
The technique is generally limited to peptides with fewer than 50-60 residues (and in practice, under 30) due to decreasing efficiency with each cycle.
-
The method cannot sequence peptides with chemically modified N-termini (such as acetylated termini).
-
Sequencing stops if non-α-amino acids are encountered, as they cannot form the required intermediates.
-
The technique lacks high-throughput capabilities compared to modern mass spectrometry methods .
To overcome the limitation of peptide length, researchers often employ a strategy of cleaving larger proteins into smaller, more manageable peptides before sequencing. These smaller peptides can then be sequenced efficiently using Edman degradation, and their sequences can be assembled using overlapping regions to reconstruct the complete protein sequence .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume